molecular formula C20H19NO2 B14201811 4,4'-[(Phenylazanediyl)bis(methylene)]diphenol CAS No. 839688-00-5

4,4'-[(Phenylazanediyl)bis(methylene)]diphenol

Cat. No.: B14201811
CAS No.: 839688-00-5
M. Wt: 305.4 g/mol
InChI Key: KDBMFJYWGZLDIT-UHFFFAOYSA-N
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Description

4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is a chemical compound with the molecular formula C18H15NO2. It is also known by other names such as 4,4’-dihydroxytriphenylamine and 4,4’-dihydroxy-N-phenylmethanamine . This compound is characterized by the presence of two phenol groups connected through a phenylazanediyl bridge, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol typically involves the reaction of phenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pH, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Phenylazanediyl)bis(methylene)]diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(Phenylazanediyl)bis(methylene)]diphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is unique due to the presence of the phenylazanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules and enhances its versatility in various applications .

Properties

CAS No.

839688-00-5

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

4-[[N-[(4-hydroxyphenyl)methyl]anilino]methyl]phenol

InChI

InChI=1S/C20H19NO2/c22-19-10-6-16(7-11-19)14-21(18-4-2-1-3-5-18)15-17-8-12-20(23)13-9-17/h1-13,22-23H,14-15H2

InChI Key

KDBMFJYWGZLDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O

Origin of Product

United States

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